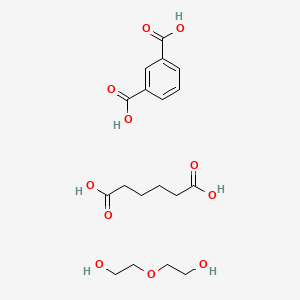
Benzene-1,3-dicarboxylic acid;hexanedioic acid;2-(2-hydroxyethoxy)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Benzenedicarboxylic acid, polymer with hexanedioic acid and 2,2’-oxybis(ethanol) is a complex polymeric compound. It is formed by the polymerization of 1,3-benzenedicarboxylic acid (also known as isophthalic acid), hexanedioic acid (adipic acid), and 2,2’-oxybis(ethanol) (diethylene glycol). This compound is known for its applications in the production of high-performance materials, particularly in the field of polymer chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-benzenedicarboxylic acid, polymer with hexanedioic acid and 2,2’-oxybis(ethanol) typically involves a polycondensation reaction. The process begins with the esterification of 1,3-benzenedicarboxylic acid and hexanedioic acid with 2,2’-oxybis(ethanol). This reaction is usually carried out in the presence of a catalyst, such as titanium tetraisopropoxide, at elevated temperatures (around 200-250°C) under reduced pressure to remove the water formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this polymer involves continuous polycondensation processes. The reactants are fed into a reactor where they undergo esterification and subsequent polycondensation. The reaction conditions are carefully controlled to ensure high molecular weight and desired polymer properties. The polymer is then extruded, cooled, and pelletized for further processing.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Benzenedicarboxylic acid, polymer with hexanedioic acid and 2,2’-oxybis(ethanol) can undergo various chemical reactions, including:
Hydrolysis: The polymer can be hydrolyzed under acidic or basic conditions to yield the monomeric units.
Oxidation: The polymer can be oxidized to introduce functional groups such as carboxylic acids or aldehydes.
Cross-linking: The polymer can be cross-linked with agents such as diisocyanates to enhance its mechanical properties.
Common Reagents and Conditions
Hydrolysis: Typically carried out using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Cross-linking: Diisocyanates such as toluene diisocyanate are used under controlled conditions to achieve the desired degree of cross-linking.
Major Products Formed
Hydrolysis: Yields 1,3-benzenedicarboxylic acid, hexanedioic acid, and 2,2’-oxybis(ethanol).
Oxidation: Produces oxidized derivatives with functional groups like carboxylic acids.
Cross-linking: Results in a cross-linked polymer network with enhanced mechanical properties.
Wissenschaftliche Forschungsanwendungen
1,3-Benzenedicarboxylic acid, polymer with hexanedioic acid and 2,2’-oxybis(ethanol) has a wide range of applications in scientific research:
Polymer Chemistry: Used as a precursor for the synthesis of high-performance polymers and copolymers.
Material Science: Employed in the development of advanced materials with specific mechanical and thermal properties.
Biomedical Engineering: Utilized in the fabrication of biocompatible materials for medical devices and drug delivery systems.
Industrial Applications: Applied in the production of coatings, adhesives, and sealants due to its excellent chemical resistance and mechanical strength.
Wirkmechanismus
The mechanism of action of 1,3-benzenedicarboxylic acid, polymer with hexanedioic acid and 2,2’-oxybis(ethanol) is primarily based on its polymeric structure. The polymer chains interact through van der Waals forces, hydrogen bonding, and covalent cross-links, which contribute to its mechanical properties. The presence of ester linkages in the polymer backbone allows for hydrolytic degradation under specific conditions, making it suitable for biodegradable applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Polyethylene terephthalate (PET): A polymer formed from terephthalic acid and ethylene glycol.
Polybutylene terephthalate (PBT): A polymer formed from terephthalic acid and 1,4-butanediol.
Polytrimethylene terephthalate (PTT): A polymer formed from terephthalic acid and 1,3-propanediol.
Uniqueness
1,3-Benzenedicarboxylic acid, polymer with hexanedioic acid and 2,2’-oxybis(ethanol) is unique due to the combination of its monomeric units, which impart specific properties such as flexibility, chemical resistance, and thermal stability. Unlike PET and PBT, which are more rigid, this polymer offers a balance of flexibility and strength, making it suitable for a wider range of applications.
Eigenschaften
CAS-Nummer |
35164-40-0 |
|---|---|
Molekularformel |
C18H26O11 |
Molekulargewicht |
418.4 g/mol |
IUPAC-Name |
benzene-1,3-dicarboxylic acid;hexanedioic acid;2-(2-hydroxyethoxy)ethanol |
InChI |
InChI=1S/C8H6O4.C6H10O4.C4H10O3/c9-7(10)5-2-1-3-6(4-5)8(11)12;7-5(8)3-1-2-4-6(9)10;5-1-3-7-4-2-6/h1-4H,(H,9,10)(H,11,12);1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2 |
InChI-Schlüssel |
YEFYJOCLICGRCU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)O.C(CCC(=O)O)CC(=O)O.C(COCCO)O |
Kanonische SMILES |
C1=CC(=CC(=C1)C(=O)O)C(=O)O.C(CCC(=O)O)CC(=O)O.C(COCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















